Fmoc-2-methoxy-L-homophenylalanine
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Overview
Description
Fmoc-2-methoxy-L-homophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound’s molecular formula is C26H25NO5, and it has a molar mass of 431.48 g/mol .
Preparation Methods
The synthesis of Fmoc-2-methoxy-L-homophenylalanine involves multiple steps. One common method is the reaction of Fmoc-protected phenylalanine with other reagents, such as silver azide formate, followed by treatment with trifluoroacetic acid . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Fmoc-2-methoxy-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include piperidine for deprotection of the Fmoc group, trifluoroacetic acid for cleavage, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fmoc-2-methoxy-L-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group of amino acids . This allows for the stepwise construction of peptides without unwanted side reactions. Additionally, the compound is used in the development of pharmaceuticals as an active pharmaceutical intermediate . It also finds applications in the study of protein-protein interactions and the design of novel biomaterials .
Mechanism of Action
The mechanism of action of Fmoc-2-methoxy-L-homophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing it from participating in unwanted reactions during the synthesis process . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.
Comparison with Similar Compounds
Fmoc-2-methoxy-L-homophenylalanine can be compared with other Fmoc-protected amino acids, such as Fmoc-L-phenylalanine and Fmoc-L-tyrosine. While all these compounds serve as protecting groups in peptide synthesis, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and solubility . Similar compounds include:
- Fmoc-L-phenylalanine
- Fmoc-L-tyrosine
- Fmoc-L-tryptophan
These compounds share the common feature of having an Fmoc group but differ in their side chains, which can affect their chemical properties and applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDSIQWKKDSTQE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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